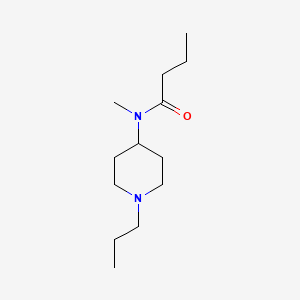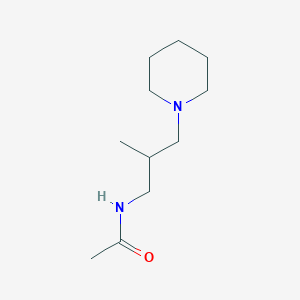
3,5-dichloro-N-(1-hydroxy-4-methylpentan-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dichloro-N-(1-hydroxy-4-methylpentan-2-yl)benzamide, commonly known as DCPB, is a chemical compound that has been widely studied for its potential applications in various scientific fields. It is a highly potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which has been implicated in the development of several diseases, including diabetes, obesity, and cancer.
作用机制
DCPB exerts its pharmacological effects by selectively inhibiting the activity of 3,5-dichloro-N-(1-hydroxy-4-methylpentan-2-yl)benzamide, a key regulator of insulin signaling and glucose homeostasis. By blocking 3,5-dichloro-N-(1-hydroxy-4-methylpentan-2-yl)benzamide activity, DCPB enhances insulin sensitivity and glucose uptake, leading to improved glycemic control in diabetic and obese animal models. Moreover, DCPB has been shown to inhibit the proliferation and migration of cancer cells by disrupting the signaling pathways involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
DCPB has been shown to have a number of biochemical and physiological effects on various tissues and organs. In animal models, DCPB has been shown to improve glucose tolerance, reduce insulin resistance, and decrease body weight and adiposity. Additionally, DCPB has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, colon, and lung cancer.
实验室实验的优点和局限性
DCPB has several advantages as a tool compound for biochemical and pharmacological studies. It is highly potent and selective for 3,5-dichloro-N-(1-hydroxy-4-methylpentan-2-yl)benzamide, making it a useful tool for investigating the role of this enzyme in various physiological processes. Additionally, DCPB has been shown to have minimal off-target effects, which reduces the risk of unwanted side effects in animal models. However, DCPB also has some limitations as a tool compound. It is relatively expensive and difficult to synthesize, which can limit its availability for use in research studies.
未来方向
There are several future directions for research on DCPB and its potential applications in various scientific fields. One area of interest is the development of novel therapeutics based on DCPB and other 3,5-dichloro-N-(1-hydroxy-4-methylpentan-2-yl)benzamide inhibitors for the treatment of diabetes, obesity, and cancer. Additionally, further studies are needed to elucidate the precise mechanisms by which DCPB exerts its pharmacological effects, as well as its potential off-target effects in animal models. Finally, more research is needed to optimize the synthesis and purification of DCPB, in order to improve its availability for use in research studies.
合成方法
DCPB can be synthesized through a multi-step process that involves the reaction of 3,5-dichloroaniline with 2-bromo-4-methylpentane, followed by the addition of sodium hydroxide and benzoyl chloride. The resulting product is then purified through recrystallization and column chromatography.
科学研究应用
DCPB has been extensively studied for its potential applications in the field of drug discovery. It has been shown to exhibit potent anti-diabetic, anti-obesity, and anti-cancer properties, making it a promising candidate for the development of novel therapeutics. Additionally, DCPB has been used as a tool compound in biochemical and pharmacological studies to investigate the role of 3,5-dichloro-N-(1-hydroxy-4-methylpentan-2-yl)benzamide in various physiological processes.
属性
IUPAC Name |
3,5-dichloro-N-(1-hydroxy-4-methylpentan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO2/c1-8(2)3-12(7-17)16-13(18)9-4-10(14)6-11(15)5-9/h4-6,8,12,17H,3,7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESBBKPPCHEJDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)NC(=O)C1=CC(=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-N-(1-hydroxy-4-methylpentan-2-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid](/img/structure/B7587434.png)
![N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587442.png)


![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587458.png)
![N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587472.png)



![N-[1-(3-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7587513.png)
![2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide](/img/structure/B7587514.png)